molecular formula C28H45FO2 B14470064 Cholest-5-en-3-yl carbonofluoridate CAS No. 65928-85-0

Cholest-5-en-3-yl carbonofluoridate

Cat. No.: B14470064
CAS No.: 65928-85-0
M. Wt: 432.7 g/mol
InChI Key: VHEUYXQCGHLVPE-JDTILAPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-yl carbonofluoridate is a chemical compound with the molecular formula C28H45FO2 It is a derivative of cholesterol, specifically modified to include a carbonofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl carbonofluoridate typically involves the reaction of cholesterol with a fluorinating agent. One common method involves the use of carbonyl fluoride (COF2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonofluoridate group at the 3-position of the cholesterol molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl carbonofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cholest-5-en-3-one derivatives, while substitution reactions can produce a variety of cholesteryl derivatives with different functional groups .

Scientific Research Applications

Cholest-5-en-3-yl carbonofluoridate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl carbonofluoridate involves its interaction with biological membranes. The carbonofluoridate group can insert into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound’s ability to modulate membrane properties makes it a valuable tool in studying membrane dynamics and developing new therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-en-3-yl acetate: Similar in structure but with an acetate group instead of a carbonofluoridate group.

    Cholest-5-en-3-yl trifluoroacetate: Contains a trifluoroacetate group, providing different chemical properties and reactivity.

    Cholest-5-en-3-yl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate: A highly fluorinated derivative with unique thermophysical properties.

Uniqueness

Cholest-5-en-3-yl carbonofluoridate is unique due to the presence of the carbonofluoridate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications. Its ability to interact with lipid membranes also sets it apart from other similar compounds, providing unique opportunities for studying membrane dynamics and developing new materials .

Properties

CAS No.

65928-85-0

Molecular Formula

C28H45FO2

Molecular Weight

432.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonofluoridate

InChI

InChI=1S/C28H45FO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1

InChI Key

VHEUYXQCGHLVPE-JDTILAPWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)F)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.